1-Cyano-3-methylthiourea
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Overview
Description
Synthesis Analysis
The synthesis of cyano- and methylthio-substituted compounds is a topic of significant interest. For instance, the synthesis of cyano(ethoxycarbonothioylthio)methyl benzoate, a one-carbon radical equivalent, is described as an efficient method for introducing an acyl unit to olefins . Similarly, the preparation of N-(trimethylsilylmethyl)isothioureas as a synthetic equivalent of iminoazomethine ylid demonstrates the versatility of these compounds in [3+2]cycloadditions . Moreover, the synthesis of 1,3-benzenedicarbonyl dithioureas and their biological evaluation against cancer cells highlights the potential therapeutic applications of these compounds .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their reactivity and properties. For example, the crystal structure of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole has been determined, providing insights into the spatial arrangement of the functional groups and the overall geometry of the molecule . The structure of complexes formed by 2-amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione has also been studied, which is essential for the design of new compounds with desired properties .
Chemical Reactions Analysis
The chemical reactivity of cyano- and methylthio-substituted compounds is diverse. For instance, the reaction of 3-cyano-2-methyl-1-phenylisothiourea with silver nitrate and triethylamine leads to the formation of N-cyano-N'-phenylcarbodiimide, which can further react to form complex triazine derivatives . Additionally, the cyclization reactions of nitriles to form thiadiazoles and thiazoles from bisthioureas are discussed, showcasing the potential of these compounds in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The second-order nonlinear optical properties of a series of cyano(alkyloxycarbonyl)methylene derivatives have been investigated, revealing their potential as materials for frequency doubling of infrared semiconductor lasers . The electrochemical properties of cyano(ethylenedithio)tetrathiafulvalene derivatives have been studied, along with their ability to form conducting, antiferromagnetic salts with halogenated anions .
Scientific Research Applications
Synthesis of Complex Molecules
1-Cyano-3-methylthiourea is involved in the synthesis of 1,3,4-thiadiazoles and 1,3-thiazoles from one-pot reactions, contributing to the development of compounds with potential applications in materials science and pharmaceuticals (Aly et al., 2017). This research highlights the flexibility of 1-Cyano-3-methylthiourea in forming structures with varied functional groups, essential for creating novel materials and drugs.
Degradation Studies
Studies have utilized 1-Cyano-3-methylthiourea in the degradation of methyl parathion , an organophosphorus pesticide, using hydrodynamic cavitation. This research underscores the potential of 1-Cyano-3-methylthiourea in environmental cleanup efforts, particularly in degrading biorefractory pollutants to reduce water pollution (Patil & Gogate, 2012).
Biosynthesis Enhancement
In the field of food chemistry, 1-Cyano-3-methylthiourea has been explored for enhancing the biosynthesis of 3-(Methylthio)-1-propanol , a compound with a cauliflower and cooked vegetable aroma important in Baijiu, a Chinese spirit. This research demonstrates the role of 1-Cyano-3-methylthiourea in improving the flavor quality of fermented foods through synthetic microbial communities (Du et al., 2021).
Coordination Polymers and Molecular Structures
1-Cyano-3-methylthiourea contributes to the synthesis of coordination polymers and molecular structures among complexes of mercury(II) halides with selected 1-benzoylthioureas. This research highlights its utility in developing new materials with potential applications in catalysis, molecular recognition, and optoelectronics (Okuniewski et al., 2015).
Catalytic Enantioselective Reactions
Furthermore, 1-Cyano-3-methylthiourea is used in catalytic enantioselective reactions , specifically in 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis. This aspect of research showcases its significance in synthesizing complex molecules with high enantioselectivity, crucial for pharmaceutical applications (Narayan et al., 2014).
Future Directions
properties
IUPAC Name |
1-cyano-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-5-3(7)6-2-4/h1H3,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQPLHVXQXRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-3-methylthiourea |
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